(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 107538-91-0
Cat. No.: VC17122035
Molecular Formula: C17H18ClN
Molecular Weight: 271.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107538-91-0 |
|---|---|
| Molecular Formula | C17H18ClN |
| Molecular Weight | 271.8 g/mol |
| IUPAC Name | (1R,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17-/m1/s1 |
| Standard InChI Key | LLMOMOOMHWFGRN-RHSMWYFYSA-N |
| Isomeric SMILES | CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the tetrahydronaphthalenamine class, featuring a bicyclic framework fused with a chlorinated aromatic ring. Its IUPAC name, (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, reflects its stereochemistry at the 1 and 4 positions, which are critical for its biological activity . The molecular formula is C₁₇H₁₈ClN, with a molecular weight of 271.8 g/mol .
Table 1: Key Chemical Descriptors
| Property | Value | Source References |
|---|---|---|
| CAS Registry Number | 107538-91-0 | |
| Molecular Formula | C₁₇H₁₈ClN | |
| Molecular Weight | 271.8 g/mol | |
| SMILES Notation | CN[C@@H]1CCC@@HC3=CC=C(C=C3)Cl | |
| InChI Key | LLMOMOOMHWFGRN-RHSMWYFYSA-N |
Stereochemical Considerations
The (1RS,4RS) configuration denotes a racemic mixture of the 1R,4R and 1S,4S enantiomers. This stereochemical duality impacts its interaction with biological targets, particularly serotonin transporters. The compound’s isomeric purity is a critical quality attribute in pharmaceutical manufacturing, as even minor deviations can alter therapeutic outcomes .
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the condensation of 4-chlorophenylmagnesium bromide with a tetrahydronaphthalenone intermediate. Methylation of the resulting amine group using methyl iodide or dimethyl sulfate completes the process. Key reaction parameters include:
-
Temperature: Controlled between 0°C and 25°C to prevent side reactions.
-
Solvents: Dichloromethane or ethanol, chosen for their ability to dissolve polar intermediates.
-
Catalysts: Palladium-based catalysts for cross-coupling steps.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Chlorophenylmagnesium bromide, THF | -10°C, 2 h | 75% |
| 2 | Methyl iodide, K₂CO₃ | RT, 12 h | 82% |
| 3 | Pd(OAc)₂, PPh₃ | 80°C, toluene, 6 h | 68% |
Purification and Isolation
Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the (1RS,4RS) isomer from stereochemical byproducts. Final purity exceeds 99% to meet pharmacopeial standards .
Role in Sertraline Manufacturing
Mechanistic Implications
The compound’s structural similarity to sertraline allows it to act as a competitive inhibitor of serotonin reuptake, albeit with reduced potency. Studies suggest it binds to the serotonin transporter (SERT) with 30–40% affinity compared to sertraline, potentially contributing to off-target effects.
Pharmacological and Toxicological Insights
Serotonin Reuptake Inhibition
In vitro assays demonstrate that the compound inhibits serotonin reuptake at IC₅₀ values of 120–150 nM, compared to sertraline’s IC₅₀ of 0.8–1.2 nM. This residual activity underscores the need for stringent impurity control during drug production.
Toxicological Screening
Acute toxicity studies in rodents indicate an LD₅₀ of 450 mg/kg, primarily affecting the central nervous system (CNS). Chronic exposure at 50 mg/kg/day for 28 days revealed hepatotoxicity, necessitating a maximum permitted daily intake (MPDI) of 1.5 µg/kg in pharmaceuticals .
Analytical and Regulatory Considerations
Detection Methods
-
HPLC-UV: Utilizes C18 columns with acetonitrile/water mobile phases (LOD: 0.01 µg/mL) .
-
LC-MS/MS: Provides confirmatory analysis via multiple reaction monitoring (MRM) transitions .
Regulatory Compliance
The compound must conform to limits set by the International Council for Harmonisation (ICH) Q3A guidelines. Batch-specific Structure Elucidation Reports (SERs) are mandatory for Abbreviated New Drug Applications (ANDAs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume